molecular formula C20H25NO4 B4397154 N-butyl-3,4,5-trimethoxy-N-phenylbenzamide

N-butyl-3,4,5-trimethoxy-N-phenylbenzamide

Cat. No.: B4397154
M. Wt: 343.4 g/mol
InChI Key: RAJQZYGWFTTXRX-UHFFFAOYSA-N
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Description

N-butyl-3,4,5-trimethoxy-N-phenylbenzamide: is an organic compound with the molecular formula C20H25NO4 It is characterized by its aromatic structure, which includes a benzamide core substituted with butyl, trimethoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3,4,5-trimethoxy-N-phenylbenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with N-butylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-butyl-3,4,5-trimethoxy-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

Chemistry: N-butyl-3,4,5-trimethoxy-N-phenylbenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and analogs, which can be studied for their chemical properties and reactivity.

Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: this compound has potential applications in medicinal chemistry. Researchers are exploring its use as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-butyl-3,4,5-trimethoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-butyl-3,4,5-trimethoxybenzamide
  • N-phenyl-3,4,5-trimethoxybenzamide
  • N-butyl-3,4,5-trimethoxy-N-methylbenzamide

Comparison: N-butyl-3,4,5-trimethoxy-N-phenylbenzamide is unique due to the presence of both butyl and phenyl groups attached to the benzamide core. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-butyl-3,4,5-trimethoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-5-6-12-21(16-10-8-7-9-11-16)20(22)15-13-17(23-2)19(25-4)18(14-15)24-3/h7-11,13-14H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJQZYGWFTTXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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